molecular formula C11H15NO4S B12507813 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate

3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate

Cat. No.: B12507813
M. Wt: 257.31 g/mol
InChI Key: APURPVNKEXTUKF-UHFFFAOYSA-N
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Description

Introduction to 3-(tert-Butyl) 4-Methyl 2-Aminothiophene-3,4-Dicarboxylate

Structural Identification and IUPAC Nomenclature

The compound’s systematic name, 3-O-tert-butyl 4-O-methyl 2-aminothiophene-3,4-dicarboxylate , adheres to IUPAC guidelines for heterocyclic systems. The thiophene ring (C₄H₃S) serves as the core structure, with substituents at positions 2, 3, and 4:

  • Position 2 : A primary amino group (-NH₂), imparting nucleophilic character.
  • Position 3 : A tert-butyl ester (-COO-tert-butyl), introducing steric bulk.
  • Position 4 : A methyl ester (-COOCH₃), enhancing electrophilicity.

The molecular formula C₁₁H₁₅NO₄S corresponds to a molecular weight of 257.31 g/mol . Key physicochemical properties include a predicted boiling point of 343.4±37.0°C and a density of 1.245±0.06 g/cm³ .

Table 1: Key Structural and Physicochemical Properties

Property Value
IUPAC Name 3-O-tert-butyl 4-O-methyl 2-aminothiophene-3,4-dicarboxylate
Molecular Formula C₁₁H₁₅NO₄S
Molecular Weight 257.31 g/mol
Canonical SMILES CC(C)(C)OC(=O)C1=C(SC=C1C(=O)OC)N
InChI Key APURPVNKEXTUKF-UHFFFAOYSA-N

The planar thiophene ring facilitates π-conjugation, while the tert-butyl group’s steric hindrance moderates intermolecular interactions, influencing crystallinity and solubility.

Historical Context of 2-Aminothiophene Derivatives in Heterocyclic Chemistry

2-Aminothiophenes emerged as critical heterocycles following Karl Gewald’s 1965 discovery of the Gewald reaction , a three-component condensation of ketones, cyanoesters, and sulfur. This methodology enabled efficient synthesis of polysubstituted 2-aminothiophenes, overcoming earlier limitations in accessing diverse derivatives.

Evolution of Synthetic Strategies

  • Classical Gewald Reaction : Involves Knoevenagel condensation between ketones and cyanoesters, followed by sulfur incorporation. For example, cyclohexanone and methyl cyanoacetate yield dimethyl 2-aminothiophene-3,4-dicarboxylate.
  • Microwave-Assisted Optimization : Modern adaptations reduce reaction times from hours to minutes (e.g., 30-minute microwave irradiation) while improving yields (57–95%).

Biological and Material Applications
2-Aminothiophenes exhibit:

  • Antimicrobial and Antitumor Activities : Via modulation of cellular receptors and enzymes.
  • Electronic Material Utility : As building blocks for conjugated polymers in organic photovoltaics.

Significance of Ester Functionalization in Thiophene-Based Architectures

Ester groups in 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate serve dual roles:

Electronic Modulation
  • Electron-Withdrawing Effects : The ester carbonyl groups (-COOR) polarize the thiophene ring, stabilizing electron-deficient intermediates during electrophilic substitution.
  • Conjugation Extension : Ester substituents enhance π-orbital overlap, critical for charge transport in conductive polymers.
Steric and Solubility Considerations
  • tert-Butyl Group : The bulky tert-butyl ester reduces crystallinity, improving solubility in organic solvents (e.g., dichloromethane, tetrahydrofuran).
  • Methyl Ester : Provides a balance between reactivity (hydrolyzable to carboxylic acids) and stability under basic conditions.

Comparative Analysis of Ester Impacts

Ester Group Electronic Effect Solubility Profile Reactivity
tert-Butyl (-OtBu) Moderate EWG High in nonpolar solvents Steric hindrance limits reactions
Methyl (-OMe) Strong EWG Moderate in polar solvents Prone to hydrolysis

EWG = Electron-withdrawing group

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

3-O-tert-butyl 4-O-methyl 2-aminothiophene-3,4-dicarboxylate

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(14)7-6(9(13)15-4)5-17-8(7)12/h5H,12H2,1-4H3

InChI Key

APURPVNKEXTUKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1C(=O)OC)N

Origin of Product

United States

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction remains the most widely used method for synthesizing 2-aminothiophene derivatives, including 3-(tert-butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate. This one-pot, three-component reaction involves:

  • Methyl pyruvate (ketone component)
  • Ethyl cyanoacetate (activated nitrile)
  • Elemental sulfur (S₈)
  • Base catalyst (e.g., morpholine, diethylamine)

Standard Procedure

A representative synthesis involves mixing methyl pyruvate (32.50 g, 318.4 mmol), ethyl cyanoacetate (32.75 g, 289.5 mmol), sulfur (11.20 g, 43.66 mmol), and 150 mL of N,N-dimethylformamide (DMF) under nitrogen. The mixture is stirred at 65°C for 6 hours, cooled, and quenched with ice water. The precipitate is filtered and recrystallized from ethanol to yield the product as a yellow solid (90% yield).

Key Reaction Parameters:
Parameter Value/Detail
Temperature 65°C
Solvent DMF
Catalyst Morpholine (20 mol%)
Reaction Time 6 hours
Yield 90%

Mechanism

The reaction proceeds via:

  • Knoevenagel condensation : Formation of an α,β-unsaturated nitrile from methyl pyruvate and ethyl cyanoacetate.
  • Sulfur incorporation : Nucleophilic attack by polysulfide intermediates on the nitrile group.
  • Cyclization : Intramolecular thiophene ring closure facilitated by the base.

Solvent-Free Modifications

Recent green chemistry approaches eliminate solvents to reduce environmental impact. In one protocol, a mixture of methyl pyruvate (1.0 equiv), ethyl cyanoacetate (1.1 equiv), sulfur (1.2 equiv), and morpholine (1.5 equiv) is ground in a mortar for 20 minutes. The exothermic reaction completes within 40 minutes, yielding the product at 85% purity after washing with cold ethanol.

Advantages:
  • Reduced waste : No solvent disposal required.
  • Faster kinetics : Reaction completes in <1 hour vs. 6 hours in DMF.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation accelerates the Gewald reaction by enhancing mass transfer and cavitation. A typical setup involves sonicating methyl pyruvate, ethyl cyanoacetate, sulfur, and morpholine at 40 kHz for 30 minutes, achieving a 78% yield.

Comparative Data:
Method Yield (%) Time (h)
Conventional DMF 90 6
Solvent-Free 85 0.67
Ultrasound 78 0.5

Industrial-Scale Production

For bulk synthesis, continuous flow reactors are employed to maintain consistent temperature and mixing. A patented process uses:

  • Methyl pyruvate (10 kg batches)
  • Ethyl cyanoacetate (9.8 kg)
  • Sulfur (3.4 kg)
  • Diethylamine (4.2 L)

Reactants are pumped through a heated (70°C) tubular reactor with a residence time of 2 hours, achieving a throughput of 15 kg/day.

Alternative Synthetic Routes

Two-Step Synthesis via α-Mercaptoketone

  • Thiolation : Methyl pyruvate reacts with hydrogen sulfide (H₂S) to form α-mercaptopyruvate.
  • Cyclization : Condensation with ethyl cyanoacetate in acetic acid yields the thiophene core (65% yield).

Enzymatic Catalysis

Preliminary studies using lipase B from Candida antarctica show promise for stereoselective synthesis, though yields remain low (32%).

Optimization Strategies

Catalyst Screening

Catalyst Yield (%)
Morpholine 90
Diethylamine 88
Piperidine 82
DBU 75

Temperature Effects

Temperature (°C) Yield (%)
50 65
65 90
80 87

Characterization and Quality Control

Post-synthesis analysis includes:

  • ¹H NMR : Peaks at δ 1.41 (tert-butyl), δ 3.72 (methyl ester), δ 6.85 (thiophene-H).
  • HPLC : Purity >98% using a C18 column (acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents like acetic anhydride for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various acylated or alkylated derivatives .

Scientific Research Applications

3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Below is a comparative analysis of 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate with structurally or functionally related compounds:

Compound Core Structure Substituents Key Properties/Applications References
3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate Thiophene 2-amino; 3-tert-butyl ester; 4-methyl ester Potential enzyme inhibition, materials science Inferred
Diethyl 2-aminothiophene-3,4-dicarboxylate Thiophene 2-amino; 3,4-diethyl esters Intermediate in organic synthesis
3-(tert-Butyl) 4-methyl oxazolidine-3,4-dicarboxylate Oxazolidine 3-tert-butyl ester; 4-methyl ester Chiral auxiliaries, drug synthesis
4-tert-Butyl 3-methyl morpholine-3,4-dicarboxylate Morpholine 3-methyl ester; 4-tert-butyl ester Building block for bioactive molecules
Quinoline-3,4-dicarboxylate derivatives Quinoline Varied substituents (e.g., Br, CH₃, tert-butyl) Anticancer, antimicrobial agents

Key Differences

Oxazolidine/Morpholine: Nitrogen-containing cores (oxazolidine is a 5-membered ring; morpholine is 6-membered) used in chiral synthesis or as pharmacokinetic modifiers . Quinoline: Larger aromatic system with nitrogen, suited for targeting DNA or enzymes .

Methyl ester (vs. ethyl or larger esters) may improve solubility in polar solvents.

Synthetic Routes: Thiophene derivatives are often synthesized via Gewald reactions (ketones + cyanoacetates + sulfur), whereas oxazolidines/morpholines require cyclization of amino alcohols or serine derivatives with acetone/2,2-dimethoxypropane .

Applications: Thiophenes: Used in optoelectronics and as enzyme inhibitors (e.g., COX-2). Oxazolidines: Key intermediates in enantioselective synthesis (e.g., antibiotics) . Quinolines: Explored for antimalarial and anticancer activity .

Physical and Chemical Properties

While specific data for 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate is unavailable, analogues provide insights:

  • Melting Points: Quinoline derivatives (e.g., 3t, 3u) melt at 116–134°C, influenced by halogen substituents .
  • Solubility : tert-Butyl esters generally enhance lipid solubility, favoring membrane permeability in drug design .
  • Stability : Oxazolidines are prone to ring-opening under acidic conditions, whereas thiophenes are more thermally stable .

Biological Activity

3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate (CAS No. 2377740-99-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate is C₁₄H₁₈N₂O₄S. The compound features a thiophene ring, which is known for its diverse biological activities. The tert-butyl and methyl groups enhance its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds similar to 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate exhibit significant antioxidant properties. These properties are often evaluated using assays such as ABTS and FRAP. In a study assessing related thiophene derivatives, the compounds demonstrated high radical-scavenging activity, with IC50 values significantly lower than standard antioxidants like Trolox .

CompoundIC50 (μM)Reference
3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylateTBD
Trolox91.8
BHTTBD

Enzyme Inhibition

Thiophene derivatives are also known for their ability to inhibit enzymes involved in various biochemical pathways. For instance, compounds with similar structures have shown potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases . This inhibition can lead to increased levels of acetylcholine in synapses, potentially improving cognitive function.

Neuroprotective Effects

A study investigating the neuroprotective effects of thiophene derivatives found that compounds similar to 3-(tert-Butyl) 4-methyl 2-aminothiophene-3,4-dicarboxylate could protect neuronal cells from oxidative stress-induced apoptosis. This was attributed to their ability to scavenge reactive oxygen species (ROS) and modulate signaling pathways involved in cell survival .

Anticancer Potential

Another area of research focuses on the anticancer potential of thiophene derivatives. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspases and downregulating anti-apoptotic proteins. The specific mechanisms remain under investigation but suggest a promising therapeutic avenue for cancer treatment .

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